5-Bromo-4-chloro-2-cyclopropylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8BrClN2 |
|---|---|
Molecular Weight |
283.55 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-cyclopropylquinazoline |
InChI |
InChI=1S/C11H8BrClN2/c12-7-2-1-3-8-9(7)10(13)15-11(14-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
YTZMEEQNKHJLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=CC=C3)Br)C(=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4 Chloro 2 Cyclopropylquinazoline
The synthesis of 5-Bromo-4-chloro-2-cyclopropylquinazoline is a multi-step process that typically begins with a suitably substituted aniline (B41778) or benzonitrile (B105546) precursor. A common and logical pathway involves the initial construction of a quinazolinone ring system, followed by a chlorination reaction to install the chloro group at the 4-position.
A representative synthesis can be envisioned in two main stages:
Stage 1: Formation of 5-Bromo-2-cyclopropylquinazolin-4(3H)-one
The initial step involves the cyclization reaction to form the quinazolinone core. This is often achieved by reacting a 2-amino-6-bromobenzonitrile (B1277456) with cyclopropanecarbonyl chloride. The reaction proceeds through the formation of an amide intermediate, which then undergoes an intramolecular cyclization to yield 5-Bromo-2-cyclopropylquinazolin-4(3H)-one. This precursor contains the desired bromine and cyclopropyl (B3062369) groups at the correct positions.
Stage 2: Chlorination
The second stage is the conversion of the quinazolinone to the target 4-chloroquinazoline (B184009). This is a standard transformation in quinazoline (B50416) chemistry, frequently accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.netresearchgate.net The reaction involves heating the quinazolinone intermediate in an excess of phosphorus oxychloride, often without a solvent, or sometimes with a high-boiling solvent or in the presence of a base like N,N-diisopropylethylamine. nih.govresearchgate.netresearchgate.net The reaction proceeds via phosphorylation of the oxygen atom of the quinazolinone, followed by nucleophilic substitution by a chloride ion to yield the final product, this compound. nih.gov The reaction with POCl₃ can be complex, occurring in distinct stages that can be controlled by temperature. nih.gov
Table 1: Representative Reaction Parameters for Synthesis
| Step | Reactants | Reagents/Catalysts | Solvent | Typical Conditions |
|---|---|---|---|---|
| 1. Cyclization | 2-amino-6-bromobenzonitrile, Cyclopropanecarbonyl chloride | Base (e.g., Pyridine) | Aprotic Solvent (e.g., Dioxane) | Stirring at elevated temperatures |
| 2. Chlorination | 5-Bromo-2-cyclopropylquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Neat (excess POCl₃) or high-boiling solvent | Reflux, 70-110 °C nih.gov |
Purification and Isolation Techniques
Following the synthesis, the crude 5-Bromo-4-chloro-2-cyclopropylquinazoline must be isolated and purified to remove unreacted starting materials, byproducts, and residual reagents. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Common techniques include:
Work-up and Extraction: The reaction is first quenched, often by carefully pouring the mixture onto ice water to decompose the excess phosphorus oxychloride. researchgate.net The precipitated crude product is then collected by filtration. The solid may be dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and washed with an aqueous solution, such as sodium bicarbonate, to neutralize any remaining acidity, followed by a water wash. jove.comrsc.org
Column Chromatography: This is the most common and effective method for achieving high purity. rsc.orgnih.govrsc.org The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.orgresearchgate.net A mobile phase, or eluent, is then passed through the column. For compounds like substituted quinazolines, a gradient of non-polar to moderately polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is often used. rsc.org Less polar impurities will elute first, followed by the desired product. The polarity of the eluent is gradually increased to elute more polar impurities. uvic.ca
Recrystallization: If the crude product is obtained in a reasonably pure state, recrystallization can be an efficient final purification step. This involves dissolving the compound in a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. google.com As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. researchgate.net Suitable solvents might include ethanol, isopropanol, or mixtures like ethanol/water. google.com
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. uvic.ca | High resolution, suitable for complex mixtures and removal of closely related impurities. nih.gov | Primary purification method after initial work-up. rsc.org |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. google.com | Can be effective for large quantities, yields highly pure crystalline product, relatively simple. | Final purification step to obtain crystalline material. researchgate.netgoogle.com |
| Extraction/Washing | Partitioning of components between two immiscible liquid phases (e.g., organic and aqueous). jove.com | Removes inorganic salts, acids, bases, and highly polar impurities. | Initial work-up stage before chromatography or recrystallization. |
Principles of Green Chemistry in Quinazoline Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. magnusconferences.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines to create more sustainable and environmentally benign methodologies. magnusconferences.comnih.gov
Key green chemistry strategies applicable to quinazoline (B50416) synthesis include:
Use of Greener Solvents: Conventional syntheses often rely on volatile and toxic organic solvents. Green approaches focus on replacing these with safer alternatives such as water, ethanol, or deep eutectic solvents (DES). rsc.orgtandfonline.com Water is particularly attractive as it is non-toxic, inexpensive, and non-flammable. sci-hub.cat
Catalysis: The use of catalysts, especially reusable heterogeneous or magnetic catalysts, is a cornerstone of green chemistry. frontiersin.orgnih.gov Catalysts can increase reaction rates and selectivity, reducing energy consumption and waste. For quinazoline synthesis, various metal-catalyzed (e.g., iron, copper, palladium) reactions have been developed that offer high efficiency under mild conditions. rsc.orgfrontiersin.orgmdpi.com Organocatalysis, which avoids the use of metals altogether, is another growing area. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption. nih.govresearchgate.net Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.netfrontiersin.org
Atom Economy and Multicomponent Reactions (MCRs): Designing reactions that maximize the incorporation of all starting materials into the final product (high atom economy) is a key green objective. One-pot, multicomponent reactions, where three or more reactants are combined in a single step to form the product, are highly efficient in this regard. rsc.orgmdpi.com These strategies reduce the number of synthetic steps and minimize waste from intermediate purification. frontiersin.org
Table 3: Application of Green Chemistry Principles to Quinazoline Synthesis
| Principle | Strategy | Example in Quinazoline Synthesis | Benefit |
|---|---|---|---|
| Safer Solvents | Replace hazardous solvents with benign alternatives. | Iron-catalyzed cyclization in water. rsc.orgsci-hub.cat | Reduces toxicity and environmental impact. |
| Catalysis | Use of efficient and recyclable catalysts. | Use of a magnetically recoverable palladium catalyst for coupling reactions. frontiersin.org | Minimizes waste, allows for catalyst reuse, lowers costs. |
| Energy Efficiency | Employ alternative energy sources. | Microwave-assisted cyclocondensation reactions. nih.govresearchgate.netfrontiersin.org | Drastically reduces reaction times and energy usage. researchgate.net |
| Waste Prevention | Design one-pot and multicomponent reactions. | Four-component synthesis from anilines and aldehydes under metal-free conditions. rsc.org | Improves atom economy, reduces purification steps and solvent use. |
| Renewable Feedstocks | Utilize starting materials from renewable sources. | Photocatalysis using natural dyes like curcumin (B1669340) to drive reactions. mdpi.comnih.gov | Reduces reliance on fossil fuel-based starting materials. |
No In Vitro Biological Activity Data Currently Available for 5-Bromo-4-chloro-2-cyclopropylquinazoline
Despite a comprehensive search of scientific literature and chemical databases, no publicly available data on the in vitro biological activity of the chemical compound this compound has been found.
The structured outline provided for the article, including sections on cell-based assays and enzyme inhibition studies, cannot be populated with scientifically accurate and verifiable information due to the absence of primary research on this particular compound.
It is important to note that while research exists for compounds with similar structural motifs, such as quinazoline and pyrimidine (B1678525) derivatives, the strict focus of this article is solely on this compound. Information on related but distinct chemical entities cannot be substituted, as the biological activity of a compound is highly specific to its unique structure.
Therefore, at present, the scientific community has not published any findings regarding the in vitro biological activity spectrum of this compound. This includes a lack of data on:
Structure Activity Relationship Sar Analysis of 5 Bromo 4 Chloro 2 Cyclopropylquinazoline Analogues
Positional Effects of Halogen Substituents on Biological Activity
Halogen atoms, owing to their unique electronic and steric properties, are crucial in modulating the pharmacological profile of drug candidates. Their introduction into the quinazoline (B50416) ring can influence binding affinity, metabolic stability, and pharmacokinetic properties.
Influence of Bromine Substitution at Position 5
The presence of a bromine atom at the 5-position of the quinazoline ring is a critical determinant of biological activity. Generally, substitution at this position can impact the molecule's conformation and its ability to fit into the binding pocket of a target protein. In a series of quinazoline derivatives, the introduction of a bromo group has been shown to enhance cytotoxic activities. nih.gov The electron-withdrawing nature of bromine can influence the electron density of the quinazoline ring system, potentially affecting key interactions with biological targets. Furthermore, the steric bulk of the bromine atom can either be beneficial, by promoting favorable hydrophobic interactions, or detrimental, by causing steric hindrance.
A comparative analysis of halogenated quinazolinones has shown that brominated derivatives can exhibit significant anti-inflammatory activity. mdpi.com For instance, a study on benzothiazole-substituted 2-phenyl quinazolinone derivatives revealed that brominated compounds had a discernible impact on anti-inflammatory effects, although in this specific series, they showed lower activity compared to unsubstituted analogues. mdpi.com This highlights that the influence of the bromo group is highly context-dependent, relying on the nature of other substituents and the specific biological target.
Influence of Chlorine Substitution at Position 4
The chlorine atom at the 4-position of the quinazoline scaffold plays a pivotal role, often serving as a key anchoring point for interactions with target proteins or as a reactive handle for further chemical modifications. In the context of anticancer agents, 4-anilinoquinazolines, which are often synthesized from 4-chloroquinazoline (B184009) precursors, are a well-established class of receptor tyrosine kinase (RTK) inhibitors. nih.gov The chlorine at position 4 is a good leaving group, facilitating the synthesis of these derivatives.
The electronic effect of the chlorine atom at this position can modulate the reactivity of the quinazoline ring and influence the binding affinity of the molecule. Studies on substituted quinazolines have indicated that the presence of a chloro group can contribute to enhanced biological activity. For example, in a series of triazoloquinazoline derivatives, a 5-chloro-2-substituted analogue was reported to have potent anti-inflammatory activity. mdpi.com In another study focusing on multi-target inhibitors, 2-chloro substituted quinazolines demonstrated greater potency in antiproliferative assays compared to analogues with a hydrogen or methyl group at the 2-position, suggesting that a small hydrophobic group at this position can improve cellular permeability. nih.gov
Impact of the Cyclopropyl (B3062369) Group at Position 2 on Biological Response
The substituent at the 2-position of the quinazoline ring is crucial for determining the compound's biological activity and selectivity. The cyclopropyl group, a small, rigid, and lipophilic moiety, can significantly influence the molecule's pharmacological profile. Its conformational rigidity can help in locking the molecule into a bioactive conformation, thereby enhancing binding affinity.
In a study focused on the synthesis of 2-cyclopropyl quinazoline derivatives as potential anticancer agents, the cyclopropyl moiety was a key component of the designed molecules. The synthesis involved the reaction of anthranilic acid with cyclopropyl carbonyl chloride, highlighting the feasibility of introducing this group. While the specific contribution of the cyclopropyl group in the 5-bromo-4-chloro-2-cyclopropylquinazoline scaffold has not been extensively detailed in dedicated studies, research on related heterocyclic systems provides valuable insights. For instance, an 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one was identified as a potent inhibitor of DYRK1A, a kinase implicated in various diseases. nih.gov In this case, the cyclopropyl group was part of the most promising candidate from a series of tested compounds. nih.gov This suggests that the cyclopropyl group can confer a desirable conformational and electronic profile for potent biological activity.
Modulation of Biological Activity through Substituent Variations on the Quinazoline Core
The biological activity of quinazoline derivatives can be finely tuned by varying the substituents on the core structure. Beyond the specific 5-bromo, 4-chloro, and 2-cyclopropyl substitutions, other modifications can lead to significant changes in potency and selectivity.
For example, the introduction of different anilino groups at the 4-position of the quinazoline ring has been a widely explored strategy for developing potent anticancer agents. nih.gov These substitutions can lead to inhibitors of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The nature and position of substituents on this aniline (B41778) ring can dramatically affect the inhibitory activity.
Elucidation of Key Pharmacophoric Features for Target Interactions
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For quinazoline derivatives, several key pharmacophoric features have been identified through various studies.
Based on the analysis of this compound and its analogues, a putative pharmacophore model would likely include:
A hydrogen bond acceptor: The nitrogen atoms in the quinazoline ring (N1 and N3) are potential hydrogen bond acceptors, crucial for anchoring the molecule in the binding site of a target.
Hydrophobic/Aromatic regions: The quinazoline ring itself provides a large hydrophobic surface. The cyclopropyl group at position 2 further contributes to hydrophobic interactions.
Halogen bonding sites: The bromine at position 5 and the chlorine at position 4 can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity.
Computational studies, such as 3D-QSAR and molecular docking, are instrumental in refining these pharmacophore models and understanding the precise interactions between the ligands and their biological targets. researchgate.net
Computational and Mechanistic Investigations of 5 Bromo 4 Chloro 2 Cyclopropylquinazoline
Molecular Docking Studies for Target Protein Interactions
Identification of Putative Binding Sites and Modes
No published studies have identified the putative binding sites or binding modes of 5-Bromo-4-chloro-2-cyclopropylquinazoline with any specific protein targets.
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
Without molecular docking studies, an analysis of the key intermolecular interactions between this compound and potential biological targets is not possible.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive QSAR Models for Biological Activity
There are no reports of the development of QSAR models for the biological activity of this compound.
Interpretation of Electronic, Steric, and Hydrophobic Descriptors
An interpretation of electronic, steric, and hydrophobic descriptors within a QSAR context has not been performed for this compound.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
No molecular dynamics simulation studies have been published to assess the stability and conformational dynamics of a this compound-target protein complex.
Theoretical Elucidation of Biochemical Mechanisms
Computational modeling and mechanistic studies are pivotal in drug discovery, offering insights into how a compound might function at a molecular level before extensive laboratory testing is undertaken. For this compound, such theoretical investigations would be essential to predict its biological targets and understand its potential therapeutic effects.
Investigation of Enzyme Inhibition Pathways
The quinazoline (B50416) scaffold is a common feature in a variety of potent enzyme inhibitors. Theoretical studies, such as molecular docking and molecular dynamics simulations, could elucidate the potential of this compound to act as an enzyme inhibitor. The substitutions on the quinazoline core—a bromine atom at position 5, a chlorine atom at position 4, and a cyclopropyl (B3062369) group at position 2—would be critical in determining its binding affinity and selectivity for specific enzyme targets.
Based on studies of analogous compounds, key potential enzyme targets for this molecule could include protein kinases, which are crucial regulators of cell signaling. For instance, many quinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-chloro substituent, in particular, is a common feature in many kinase inhibitors, acting as a reactive site for binding to a cysteine residue in the enzyme's active site.
A hypothetical molecular docking study could predict the binding mode of this compound within the ATP-binding pocket of a kinase. The cyclopropyl group at the 2-position could form hydrophobic interactions, while the quinazoline ring system could establish key hydrogen bonds with the hinge region of the kinase. The bromo and chloro substituents would likely influence the electronic properties of the molecule and could form halogen bonds or other specific interactions, potentially enhancing binding affinity.
Table 1: Hypothetical Enzyme Inhibition Profile for this compound
| Target Enzyme | Predicted Interaction Type | Key Interacting Residues (Hypothetical) | Potential Effect |
| Epidermal Growth Factor Receptor (EGFR) | Covalent or Non-covalent | Cys797, Met793, Leu718 | Inhibition of cell proliferation |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Non-covalent | Cys919, Asp1046, Phe1047 | Anti-angiogenic effects |
| Cyclin-Dependent Kinase 9 (CDK9) | Non-covalent | Cys106, Asp167, Phe103 | Cell cycle arrest |
Note: The data in this table is theoretical and based on the known interactions of similar quinazoline-based compounds. Specific experimental validation for this compound is not currently available in published literature.
Cellular Pathway Modulation Studies
Building upon the predicted enzyme inhibition, computational studies can also model the downstream effects on cellular pathways. By inhibiting key enzymes like EGFR or VEGFR, this compound could theoretically modulate critical signaling cascades involved in cell growth, proliferation, and survival.
For example, inhibition of the EGFR pathway would be expected to suppress downstream signaling through the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are often dysregulated in cancer. Computational pathway analysis could model the flux of signaling molecules through these pathways in the presence of the compound, predicting a decrease in the phosphorylation of key downstream effectors like ERK and Akt. This would translate to a reduction in cell proliferation and an increase in apoptosis.
Similarly, by targeting VEGFR-2, the compound could disrupt the signaling cascade that leads to angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Theoretical models could simulate the effect of VEGFR-2 inhibition on endothelial cell migration and tube formation, providing a quantitative prediction of the compound's anti-angiogenic potential.
Table 2: Potential Cellular Pathway Modulation by this compound
| Cellular Pathway | Key Molecular Target | Predicted Cellular Response | Potential Therapeutic Implication |
| EGFR Signaling Pathway | EGFR | Inhibition of cell proliferation, induction of apoptosis | Anti-cancer |
| PI3K-Akt Signaling Pathway | Akt, mTOR | Downregulation of survival signals | Anti-cancer |
| MAPK/ERK Pathway | ERK, MEK | Inhibition of cell cycle progression | Anti-cancer |
| Angiogenesis | VEGFR-2 | Inhibition of new blood vessel formation | Anti-cancer, Anti-metastatic |
Note: The information presented in this table is based on hypothetical interactions derived from the known functions of the quinazoline chemical class. Direct experimental evidence for this compound is not available in the peer-reviewed literature.
Future Directions and Therapeutic Perspectives
Design and Synthesis of Advanced 5-Bromo-4-chloro-2-cyclopropylquinazoline Derivatives for Enhanced Potency and Selectivity
The core structure of this compound presents multiple avenues for chemical modification to enhance its potency and selectivity towards specific biological targets. The design and synthesis of advanced derivatives are guided by established structure-activity relationships (SAR) for the quinazoline (B50416) scaffold, which has been extensively studied for its role in inhibiting protein kinases, a critical class of enzymes in cellular signaling. mdpi.comnih.govnih.gov
The synthetic strategies for creating novel analogs of this compound would likely involve multi-step reactions starting from precursors like 5-bromo-2,4-dichloropyrimidine. ijpcbs.comnih.gov The introduction of various substituents at key positions of the quinazoline ring is a common approach to modulate the compound's pharmacological properties. For instance, the chlorine atom at the C4 position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of a wide range of amine-containing moieties. This has been a successful strategy in the development of potent kinase inhibitors. nih.govnih.gov
The bromine atom at the C5 position and the cyclopropyl (B3062369) group at the C2 position are also key modulators of activity. The bromine atom can be involved in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins. nih.gov Modifications at this position, or its replacement with other halogen atoms, could fine-tune this interaction. nih.gov The cyclopropyl group at the C2 position contributes to the molecule's conformational rigidity and can be crucial for fitting into the binding pocket of a target enzyme. Exploring variations of this group, such as larger or more functionalized cycloalkyl rings, could lead to improved interactions and selectivity. researchgate.net
A critical aspect of designing advanced derivatives is to achieve selectivity for the target of interest, thereby minimizing off-target effects. For example, in the context of kinase inhibitors, achieving selectivity between different kinases is a major challenge due to the high conservation of the ATP-binding site. Rational design, often aided by molecular modeling, can help in identifying modifications that exploit subtle differences in the kinase binding pockets. nih.govnih.gov
Below is a table summarizing potential modifications and their expected impact on the properties of this compound derivatives:
| Modification Site | Proposed Modification | Rationale | Expected Impact |
| C4-chloro | Substitution with various anilines or other amine-containing heterocycles. | The C4 position is a key interaction point for many quinazoline-based kinase inhibitors. | Modulation of potency and selectivity. |
| C5-bromo | Replacement with other halogens (F, Cl, I) or small lipophilic groups. | Halogen bonding can influence binding affinity. | Fine-tuning of binding interactions and physicochemical properties. |
| C2-cyclopropyl | Introduction of substituted cyclopropyl groups or other small cycloalkyl rings. | The C2 substituent influences the compound's orientation in the binding pocket. | Optimization of steric and electronic interactions for improved potency. |
Exploration of Multi-Targeting Approaches for Complex Diseases
Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways. nih.gov Consequently, the "one drug, one target" paradigm is often insufficient. nih.gov Multi-target drugs, which are designed to interact with multiple biological targets simultaneously, offer a promising therapeutic strategy. nih.govresearchgate.net The quinazoline scaffold is well-suited for the development of such multi-target agents. nih.gov
Derivatives of this compound could be rationally designed to inhibit multiple key targets implicated in a specific disease. For instance, in cancer therapy, dual inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) has shown significant promise. nih.govnih.gov By incorporating pharmacophoric features necessary for binding to both EGFR and VEGFR, novel derivatives of the parent compound could be synthesized. nih.gov
The design of these multi-target ligands often involves a molecular hybridization approach, where structural motifs from known inhibitors of different targets are combined into a single molecule. researchgate.net For example, the 4-anilino-quinazoline core is a well-established pharmacophore for EGFR inhibition, while other structural features can be incorporated to confer activity against VEGFR or other relevant kinases. nih.govnih.gov
The potential for this compound derivatives as multi-target agents extends beyond cancer. The quinazoline scaffold has been explored for a variety of other therapeutic areas, and a multi-target approach could be beneficial in treating complex inflammatory diseases or neurodegenerative disorders where multiple pathways are implicated.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery
The discovery and optimization of novel drug candidates is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline to accelerate and improve this process. nih.gov These computational tools can be particularly valuable in the optimization of compounds like this compound.
Machine learning models, such as Random Forest regressors, can be trained on existing datasets of quinazoline derivatives to predict the biological activity of novel, untested compounds. nih.gov This allows for the rapid in silico screening of large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov For instance, a model could be developed to predict the inhibitory activity of novel this compound analogs against a specific kinase. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational method, can also be enhanced with machine learning algorithms to provide more accurate predictions of a compound's activity based on its chemical structure. mdpi.com These models can help to elucidate the key structural features that are important for biological activity, guiding the rational design of more potent and selective compounds. mdpi.com
Furthermore, generative AI models can be employed to design entirely new molecules with desired properties. mdpi.com By learning the underlying patterns in chemical space, these models can propose novel quinazoline derivatives that have a high probability of being active against a specific target. This approach has the potential to uncover novel chemical scaffolds that might not be identified through traditional medicinal chemistry approaches.
The integration of AI and ML in the discovery and optimization of this compound derivatives can be summarized in the following table:
| AI/ML Application | Description | Potential Benefit |
| Virtual Screening | Using ML models to predict the activity of a large number of virtual compounds. | Rapid identification of promising candidates for synthesis and testing. |
| QSAR Modeling | Developing predictive models that correlate a compound's structure with its biological activity. | Guiding the rational design of more potent and selective derivatives. |
| Generative Models | Using AI to design novel molecules with desired properties from scratch. | Discovery of novel and diverse chemical scaffolds with therapeutic potential. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage attrition. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-4-chloro-2-cyclopropylquinazoline, and how does the cyclopropyl group influence reaction conditions?
- Methodology : The synthesis of bromo-chloro quinazoline derivatives typically involves nucleophilic substitution or transition-metal-catalyzed cross-coupling. For cyclopropyl-substituted analogs, the steric and electronic effects of the cyclopropyl group may necessitate modified reaction conditions. For example, lower temperatures (0–5°C) and palladium catalysts (e.g., Pd(PPh₃)₄) can improve yields by minimizing side reactions like dehalogenation . Precursor halogenation steps (e.g., bromination/chlorination of quinazoline cores) should be optimized using reagents like PCl₅ or N-bromosuccinimide in anhydrous DMF .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can confirm the cyclopropyl moiety (e.g., characteristic upfield shifts for cyclopropyl protons at δ 0.5–1.5 ppm) and halogen positions. 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- X-ray crystallography : Single-crystal analysis provides definitive structural confirmation, particularly for regiochemical assignments of bromo and chloro substituents .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 316.5 g/mol based on analogs) .
Advanced Research Questions
Q. How does the bromo-chloro substitution pattern affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodology : The chloro group at position 4 is less reactive than bromo at position 5 in palladium-catalyzed couplings. To achieve selective coupling at the bromo site, use Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, XPhos ligand) with controlled stoichiometry. Monitor reaction progress via TLC or LC-MS to prevent over-coupling . Contrasting data for similar compounds (e.g., 6-Bromo-2-chloroquinazoline) suggest that steric hindrance from the cyclopropyl group may further slow reactivity at position 2 .
Q. What safety protocols are critical when handling this compound, given its halogenated structure?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Halogenated quinazolines may release toxic fumes (e.g., HBr, HCl) under heat .
- Ventilation : Conduct reactions in a fume hood with scrubbers to capture volatile byproducts.
- Waste disposal : Neutralize halogenated waste with 10% sodium bicarbonate before disposal in designated containers .
Q. How can computational methods predict the reactivity of this compound in drug discovery applications?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the bromo group’s lower electron density may favor nucleophilic aromatic substitution .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Compare results with experimental IC₅₀ values from enzymatic assays .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points for bromo-chloro quinazolines: How to validate data for this compound?
- Analysis : Variations in melting points (e.g., 72–74°C for 5-Bromo-2,1,3-benzoxadiazole vs. 85–87°C for 6-Bromo-2-chloroquinazoline ) may arise from impurities or polymorphic forms.
- Resolution : Purify the compound via recrystallization (e.g., ethanol/water mixture) and characterize using DSC (Differential Scanning Calorimetry) to confirm thermal properties .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
